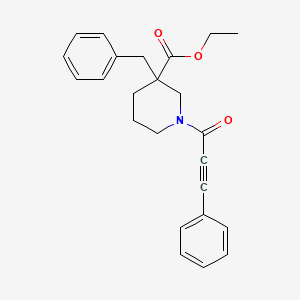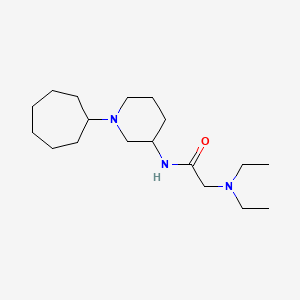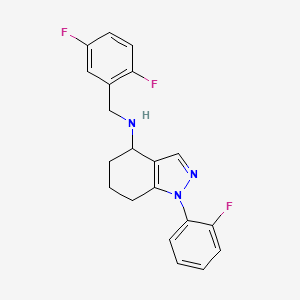
N-(3-chlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide, also known as TAK-242, is a small molecule inhibitor that selectively targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a crucial component of the innate immune system, which recognizes pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) in order to elicit an immune response. TLR4 signaling has been implicated in a variety of diseases, including sepsis, cancer, and autoimmune disorders. TAK-242 has shown promise as a potential therapeutic agent for these conditions.
Mécanisme D'action
N-(3-chlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide selectively targets TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of downstream signaling molecules. This results in the inhibition of pro-inflammatory cytokine production and the reduction of inflammation.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has been shown to have a variety of biochemical and physiological effects. In animal models, N-(3-chlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-(3-chlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has also been shown to reduce the expression of adhesion molecules and chemokines, which are involved in the recruitment of immune cells to sites of inflammation. In addition, N-(3-chlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has been shown to reduce tissue damage and improve organ function in animal models of sepsis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-chlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is its selectivity for TLR4 signaling, which allows for targeted inhibition of this pathway without affecting other aspects of the immune system. N-(3-chlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has also been shown to have good bioavailability and pharmacokinetics in animal models. However, there are some limitations to the use of N-(3-chlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide in lab experiments. For example, N-(3-chlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide may have off-target effects on other signaling pathways, and its efficacy may vary depending on the specific disease model being studied.
Orientations Futures
There are several potential future directions for the use of N-(3-chlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide in research and clinical settings. One area of interest is the use of N-(3-chlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide as a treatment for sepsis, as this condition remains a major cause of morbidity and mortality worldwide. N-(3-chlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide may also have potential as a treatment for other inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. In addition, further studies are needed to investigate the potential off-target effects of N-(3-chlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide and to optimize its dosing and delivery.
Méthodes De Synthèse
The synthesis of N-(3-chlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves several steps, including the reaction of 3-chloroaniline with 2,4-pentanedione to form a pyrazole intermediate, which is then sulfonated and methylated. The final product is obtained through a series of purification steps, including crystallization and column chromatography. The synthesis of N-(3-chlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has been described in detail in several publications.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In animal models of sepsis, N-(3-chlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has been shown to reduce inflammation and improve survival rates. N-(3-chlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has also been investigated as a potential treatment for cancer, as TLR4 signaling has been implicated in tumor growth and metastasis. In addition, N-(3-chlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has shown promise as a treatment for autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-1,3-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2S/c1-8-11(7-15(2)13-8)18(16,17)14-10-5-3-4-9(12)6-10/h3-7,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOJHYTZHAPNJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49716405 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[2-pyridinyl(2-pyridinylamino)methylene]carbonohydrazonoyl}benzoate](/img/structure/B6130210.png)
![1-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B6130215.png)
![methyl 4-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)benzoate](/img/structure/B6130217.png)
![2-[2-(benzylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6130229.png)
![N-cycloheptyl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6130233.png)
![3-fluoro-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6130241.png)
![2-methoxy-2-phenyl-N-(1-{1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B6130246.png)

![2-[(2-fluorophenoxy)methyl]-N-[1-(3-methoxyphenyl)ethyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6130271.png)

![2-(4-morpholinylcarbonyl)-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6130291.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-chlorobenzamide](/img/structure/B6130297.png)
![3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6130302.png)
